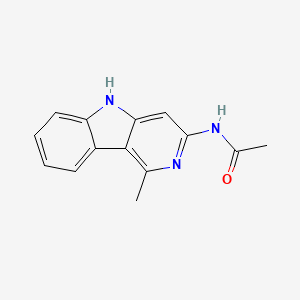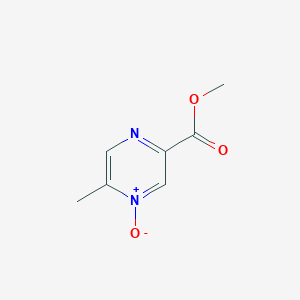
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone
Vue d'ensemble
Description
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone is a compound that belongs to the class of pyridazinoindoles. This compound has garnered significant interest due to its potential pharmacological properties, particularly in the field of cancer therapy. It is known for its ability to inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival .
Méthodes De Préparation
The synthesis of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone involves several steps. One common method includes the mono and dialkylation of pyridazino(4,5-b)indole using alkylating agents such as amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of potassium carbonate (K2CO3) in acetone or potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO). The hydrazinolysis of mono and di-esters obtained from these reactions yields the target hydrazides .
Analyse Des Réactions Chimiques
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include alkylating agents, oxidizing agents, and reducing agents.
Applications De Recherche Scientifique
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone has several scientific research applications:
Cancer Therapy: It has shown significant cytotoxic activity against various cancer cell lines, including MCF-7 breast cancer cells.
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a potential candidate for developing new antimicrobial agents.
HIV-1 Reverse Transcriptase Inhibition: It has been found to inhibit HIV-1 reverse transcriptase, suggesting its potential use in antiviral therapies.
Mécanisme D'action
The mechanism of action of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone involves the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is critical for cell growth, proliferation, and survival. By inhibiting PI3K, the compound induces apoptosis in cancer cells through the up-regulation of pro-apoptotic genes and inhibition of anti-apoptotic genes .
Comparaison Avec Des Composés Similaires
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone can be compared with other similar compounds, such as:
Pyridazino(4,5-b)indol-4-ones: These compounds share a similar core structure and exhibit similar pharmacological properties, including PI3K inhibition.
Hydrazide-based Pyridazino(4,5-b)indole: These compounds also show significant cytotoxic activity and are used in cancer therapy.
The uniqueness of this compound lies in its potent inhibition of the PI3K/AKT/mTOR pathway, making it a promising candidate for targeted cancer therapy.
Propriétés
IUPAC Name |
5H-pyridazino[4,5-b]indol-4-ylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-14-10-9-7(5-12-15-10)6-3-1-2-4-8(6)13-9/h1-5,13H,11H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKDRUNUEAIEFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CN=NC(=C3N2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225372 | |
| Record name | 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74377-94-9 | |
| Record name | 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074377949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC339348 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine](/img/structure/B3357621.png)
![2-(3-Azabicyclo[3.2.0]heptan-3-yl)ethanol](/img/structure/B3357633.png)

![2-Methyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B3357651.png)


